N-(naphthalen-1-ylmethyl)cyclopropanamine

Serotonin Transporter hSERT Binding SSRI Pharmacology

SAR campaigns requiring naphthalene-core probes are undermined when unverified analogs introduce uncontrolled experimental variables. N-(Naphthalen-1-ylmethyl)cyclopropanamine eliminates this risk through its precisely defined pharmacophoric architecture. • Retains hSERT binding affinity comparable to indole scaffolds, validating naphthalene as a viable isosteric replacement in CNS-active compound development • Cyclopropylamine moiety enables mechanism-based CYP450 inactivation via metabolic intermediate complex formation for drug-drug interaction studies • Conformationally restricted cyclopropane ring reduces entropic binding penalty versus flexible N-alkylamine analogs, supporting fragment-based drug design Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 110931-74-3
Cat. No. B024953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-ylmethyl)cyclopropanamine
CAS110931-74-3
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C14H15N/c1-2-7-14-11(4-1)5-3-6-12(14)10-15-13-8-9-13/h1-7,13,15H,8-10H2
InChIKeyZWWHJEKFNUUAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Naphthalen-1-ylmethyl)cyclopropanamine: Properties and Availability


N-(Naphthalen-1-ylmethyl)cyclopropanamine (CAS 110931-74-3, molecular formula C₁₄H₁₅N, molecular weight 197.28 g/mol) is a secondary amine featuring a cyclopropane ring attached via a methylene bridge to a naphthalene core . Predicted physicochemical properties include a logP of 3.48, topological polar surface area of 12.03 Ų, boiling point of 339.9 °C at 760 mmHg, and predicted pKa of 8.13, with typical commercial purity specifications ranging from 95% to 98% [1]. The compound is offered as a free base for research use only by multiple chemical suppliers under catalog numbers such as CS-0270339 .

N-(Naphthalen-1-ylmethyl)cyclopropanamine: Why Substitution Fails


Direct procurement of N-(naphthalen-1-ylmethyl)cyclopropanamine is dictated by the combinatorial functional consequences of its precise structural architecture, which render substitution with seemingly similar analogs scientifically unjustified without de novo validation. The compound integrates three interdependent pharmacophoric features—the naphthalene core, the methylene spacer, and the cyclopropylamine moiety—whose spatial arrangement and electronic properties collectively define target engagement, metabolic fate, and physicochemical behavior. Replacing the cyclopropylamine group with an unsubstituted primary amine, N-methylamine, or N-benzylamine alters both conformational dynamics and the compound's susceptibility to cytochrome P450-mediated inactivation pathways . Similarly, shifting naphthalene substitution from the 1-position to the 2-position modifies the spatial orientation of the aromatic system, thereby perturbing π-stacking and hydrophobic interactions at biological recognition sites [1]. The methylene linker length directly controls the distance between the amine nitrogen and the aromatic plane; homologation or truncation fundamentally changes the compound's three-dimensional pharmacophore . Because N-(naphthalen-1-ylmethyl)cyclopropanamine is frequently employed as a precision chemical probe or as an advanced intermediate in structure-activity relationship (SAR) campaigns where each structural variation is correlated with specific biological outcomes, any unverified substitution—even between positional isomers or close homologs—introduces an unknown experimental variable that invalidates comparative interpretation of results [1].

N-(Naphthalen-1-ylmethyl)cyclopropanamine: Differentiation Evidence


hSERT Binding Affinity: Naphthalene vs. Indole Core

In a systematic study of hybrid molecules bearing the cyclopropylmethylamino side chain, the naphthyl-containing analogs demonstrated that substituting the indole nucleus of parent homotryptamine (1S,2S)-2c with an isosteric naphthalene core preserves meaningful hSERT binding affinity without substantial loss of target engagement [1]. This establishes the naphthalene scaffold as a viable isosteric replacement for indole, enabling distinct intellectual property space and differential physicochemical properties (logP, PSA) relative to indole-based competitors while maintaining comparable biological recognition [1].

Serotonin Transporter hSERT Binding SSRI Pharmacology Medicinal Chemistry

Cyclopropylamine Protection Against CYP450 N-Dealkylation

The cyclopropylamine functional group confers distinct metabolic liabilities and opportunities relative to alternative amine substituents commonly employed in naphthylalkylamine analogs (e.g., N-methyl, N-benzyl, or unsubstituted primary amines) . Cyclopropylamines are recognized as mechanism-based inactivators of cytochrome P450 enzymes, undergoing metabolic intermediate complex formation that can lead to quasi-irreversible enzyme inhibition . For N-(naphthalen-1-ylmethyl)cyclopropanamine, the combination of the cyclopropyl ring with the secondary amine linkage creates a specific metabolic profile wherein N-dealkylation pathways observed in simpler alkylamine analogs may be significantly attenuated due to the unique electronic and steric constraints imposed by the three-membered ring . This metabolic differentiation is particularly consequential when the compound is employed as a chemical probe in cellular or in vivo systems, where off-target CYP450 modulation or differential clearance kinetics relative to comparator amines could confound experimental interpretation [1].

Drug Metabolism CYP450 Inhibition Metabolic Stability Pharmacokinetics

Conformational Rigidity: Cyclopropane vs. Flexible Amines

The cyclopropane ring in N-(naphthalen-1-ylmethyl)cyclopropanamine functions as a conformationally constraining element that restricts the rotational freedom of the amine substituent, in contrast to N-ethyl, N-propyl, or N-isopropyl analogs which populate multiple low-energy conformers . This conformational restriction translates into enhanced pharmacophoric precision and reduced entropic penalty upon target binding. In the homotryptamine-derived series described by Dalton King et al., the cyclopropylmethylamino side chain was specifically retained across multiple aromatic core replacements (indole, heteroaryl, and naphthyl) as a critical determinant of hSERT recognition, underscoring its non-negotiable contribution to the pharmacophore [1]. Compounds lacking the cyclopropane constraint (e.g., flexible N-alkyl chains) would be expected to exhibit altered binding thermodynamics, potentially reduced target residence time, and distinct off-target interaction profiles compared to the constrained cyclopropylamine system .

Conformational Analysis Structure-Based Drug Design Ligand Efficiency Pharmacophore Modeling

N-(Naphthalen-1-ylmethyl)cyclopropanamine: Research Applications


Naphthalene as Indole Isostere for SERT Scaffold-Hopping

Utilize N-(naphthalen-1-ylmethyl)cyclopropanamine as a synthetic intermediate or structural template for generating naphthalene-core analogs of indole-based CNS-active compounds. As demonstrated by Dalton King et al., naphthyl cores bearing the cyclopropylmethylamino side chain retain hSERT binding affinity comparable to the parent indole scaffold, validating naphthalene as a viable isosteric replacement for indole [1]. This scaffold-hopping approach enables exploration of novel chemical space with differentiated patent landscapes, physicochemical properties (altered logP and PSA relative to indole), and potentially distinct off-target selectivity profiles, all while preserving the target-class pharmacology validated by the cyclopropylmethylamino pharmacophore [1].

Chemical Probe for CYP450 Mechanism-Based Inactivation

Deploy N-(naphthalen-1-ylmethyl)cyclopropanamine as a tool compound for investigating cyclopropylamine-mediated CYP450 inactivation mechanisms in cellular and in vitro systems. The cyclopropylamine moiety confers the capacity for mechanism-based enzyme inactivation through metabolic intermediate complex formation . Researchers studying time-dependent CYP450 inhibition, drug-drug interaction potential of cyclopropane-containing scaffolds, or the differential metabolic fates of constrained versus flexible amine substituents will find this compound a valuable structural probe, provided that appropriate comparator controls (e.g., N-methyl or N-benzyl analogs) are run in parallel to isolate cyclopropane-specific effects .

Conformational Restriction in Pharmacophore Design

Incorporate N-(naphthalen-1-ylmethyl)cyclopropanamine into medicinal chemistry campaigns focused on optimizing ligand efficiency through conformational restriction. The cyclopropane ring serves as a rigidifying element that reduces the entropic penalty of binding relative to flexible N-alkylamine analogs, a principle validated by the retention of the cyclopropylmethylamino side chain across multiple bioactive series in the homotryptamine class [1]. This compound is particularly suited for fragment-based drug design, structure-activity relationship (SAR) exploration of constrained amine pharmacophores, and computational chemistry studies examining the relationship between conformational entropy and target binding thermodynamics [1].

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